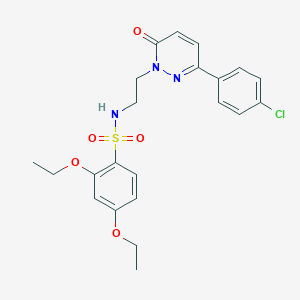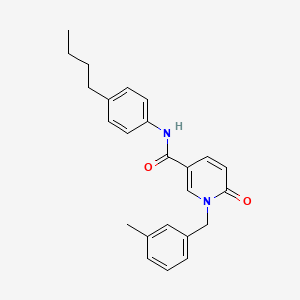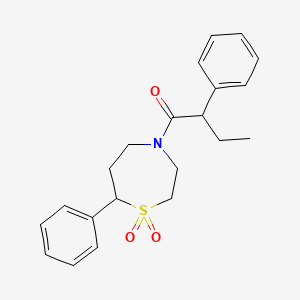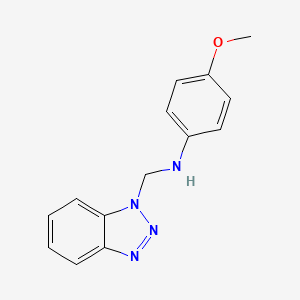![molecular formula C22H17F4N7O B2920849 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920387-96-8](/img/structure/B2920849.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine core, a piperazine ring, and a trifluoromethylphenyl group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the stereochemistry and relative configurations of the compound .Scientific Research Applications
Receptor Antagonist Activity
Research has been focused on synthesizing derivatives with specific antagonist activity towards certain receptors. For instance, a study by Watanabe et al. (1992) on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives found compounds with potent 5-HT2 antagonist activity. This research indicates that certain structural components, such as the triazolo[4,5-d]pyrimidin-7-yl group, could be crucial in enhancing receptor affinity and selectivity (Watanabe et al., 1992).
Antimicrobial and Antitumor Activities
Another area of research includes the development of compounds with significant antimicrobial and antitumor activities. Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, demonstrating significant inhibition against various human pathogenic bacteria. This suggests the potential for developing new antimicrobial agents using the core chemical structure as a foundation (Nagaraj et al., 2018).
Mechanism of Tubulin Inhibition
The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, as described by Zhang et al. (2007), reveal a unique mechanism of tubulin inhibition. These compounds, structurally related to "(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone," promote tubulin polymerization without binding competitively with paclitaxel. This unique action mechanism against tubulin, a key protein involved in cell division, highlights a potential route for anticancer drug development (Zhang et al., 2007).
Anticonvulsant Agents
Research into the development of sodium channel blockers and anticonvulsant agents has also been explored. Malik and Khan (2014) synthesized novel derivatives showing potent anticonvulsant activities, indicating the potential for these compounds in treating neurological disorders (Malik & Khan, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets.
Mode of Action
It’s known that triazole derivatives can interact with a variety of enzymes and receptors, affecting their function . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific pathway and target involved.
Result of Action
Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines . This suggests that the compound could have similar effects, although this would depend on the specific target and cellular context.
Future Directions
Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, studies could be conducted to evaluate its safety profile and potential uses in medicine or other fields.
Biochemical Analysis
Biochemical Properties
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone interacts with various enzymes and proteins . It has been found to inhibit USP28, a deubiquitinating enzyme . This interaction is crucial for its biological activity .
Cellular Effects
The compound exerts significant effects on cellular processes. It has been reported to inhibit the proliferation of cells, affect the cell cycle at the S phase, and inhibit the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Molecular Mechanism
At the molecular level, this compound binds to USP28 and directly affects its protein levels . This binding interaction is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits potent inhibitory activity against USP28 .
properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-14-4-3-5-15(12-14)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)16-6-1-2-7-17(16)22(24,25)26/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJYFMWISFXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)
![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)